(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-biphenylcarboxaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, particularly in the development of new treatments for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Similar Compounds
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(pyridin-2-yl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(phenyl)prop-2-en-1-one: Lacks the heterocyclic ring, having a phenyl ring instead.
Uniqueness
The presence of the furan ring in (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings or without heterocyclic rings.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(13-12-18-7-4-14-21-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWBOPWQQNAIH-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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